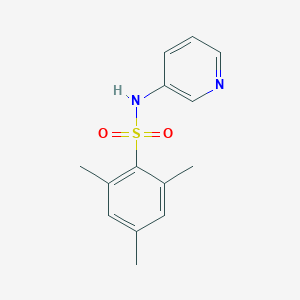
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as TPSB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TPSB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide involves its binding to the pore-forming region of ion channels, which prevents the flow of ions through the channel. This results in the inhibition of ion channel activity, which can have a variety of downstream effects depending on the specific channel being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide depend on the specific ion channel being targeted. In general, 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit the activity of voltage-gated potassium channels, calcium-activated potassium channels, and voltage-gated sodium channels. This can have a variety of effects on cellular function, including changes in membrane potential and neurotransmitter release.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide in laboratory experiments is its selectivity for certain ion channels, which allows for precise investigation of their function. However, one limitation of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide is its potential off-target effects, which can complicate data interpretation. Additionally, 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more selective 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide analogs that target specific ion channels with even greater precision. Another area of interest is the investigation of the role of ion channels in various diseases, including cancer and neurological disorders. Finally, 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide could be used in combination with other drugs to investigate potential synergistic effects on ion channel activity.
Synthesis Methods
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a palladium catalyst or the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl isocyanate.
Scientific Research Applications
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for investigating the regulation of ion channels in cells. 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been shown to selectively inhibit the activity of certain ion channels, making it a valuable tool for studying their function. 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has also been used in studies investigating the role of ion channels in various diseases, including epilepsy and hypertension.
properties
Product Name |
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-11(2)14(12(3)8-10)19(17,18)16-13-5-4-6-15-9-13/h4-9,16H,1-3H3 |
InChI Key |
JDFIADVUVMFFAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



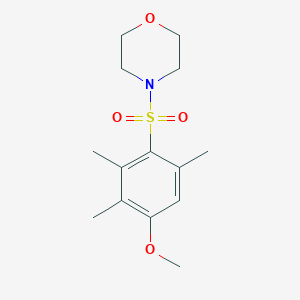

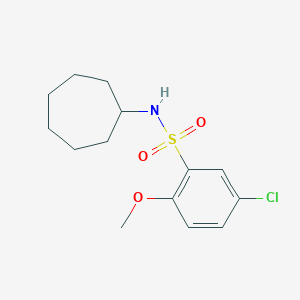


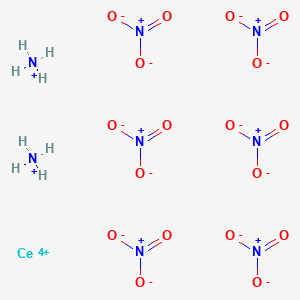
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
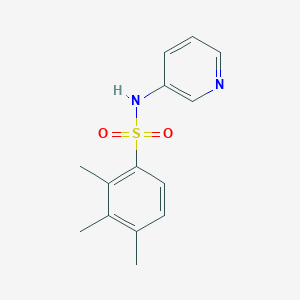
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
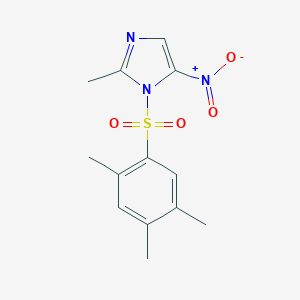
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)


